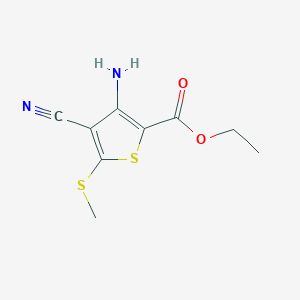
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
描述
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10N2O2S2 . It contains functional groups such as –CN, –NH2, and ester groups on the thiophene core .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The reaction of ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate 1 gave ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate 2. The later compound undergoes a series of reactions to give novel 3-amino-N’-substituted benzylidene-4-cyano-5-(methylsulfonyl)thiophene-2-carbohydrazide derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate consists of a thiophene core, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
This compound has been used as a functional electrolyte additive for lithium metal batteries using high-voltage LiCoO2 cathode . It can improve the cathode electrolyte interface (CEI) on the 4.5 V LiCoO2 surface, and also stabilize the solid electrolyte interface on the lithium metal for lithium dendrite suppression .科学研究应用
Pharmacology: Anticancer and Antimicrobial Applications
This compound has been utilized in the synthesis of derivatives that exhibit anticancer properties . The thiophene ring system, which is part of this compound’s structure, is known to display a range of pharmacological properties, including antimicrobial activity . These derivatives can be particularly effective against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus.
Material Science: Organic Semiconductor Applications
In material science, thiophene derivatives are used as corrosion inhibitors and play a significant role in the development of organic semiconductors . The compound’s derivatives can be incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials.
Chemical Synthesis: Source of Methylsulfonyl Group
The compound is a precursor in the synthesis of methylsulfonyl derivatives, which are widely used in bioactive molecules and drugs . The methylsulfonyl group is desirable due to its broad applications in pharmaceuticals and its role in biological processes.
Agriculture: Pesticide Development
While specific applications in agriculture are not directly mentioned, the antimicrobial properties of thiophene derivatives suggest potential use in the development of pesticides and fungicides to protect crops from bacterial and fungal infections .
Environmental Science: Biodegradation Studies
Thiophene derivatives, including this compound, may be studied for their biodegradability and impact on environmental systems. Understanding their breakdown and interaction with environmental factors is crucial for assessing ecological risks .
Biochemistry: Drug Design and Discovery
In biochemistry, this compound is involved in the design and discovery of new drugs. Its structure can be modified to create new compounds with desired biological activities, aiding in the development of novel therapeutic agents .
作用机制
Target of Action
This compound is a synthetic thiophene derivative , and thiophene derivatives have been studied for their potential antimicrobial activities . .
Mode of Action
As a synthetic thiophene derivative, it may share some common mechanisms with other thiophene compounds, such as interacting with bacterial cell walls or inhibiting key enzymes in microbial metabolic pathways
Biochemical Pathways
Thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with essential biochemical pathways in microbes.
Result of Action
Given that thiophene derivatives have been reported to have antimicrobial activity , this compound may exert similar effects, potentially leading to the inhibition of microbial growth or viability.
属性
IUPAC Name |
ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYKQPLSSCCDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332988 | |
| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate | |
CAS RN |
116170-90-2 | |
| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
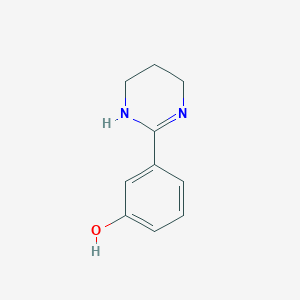

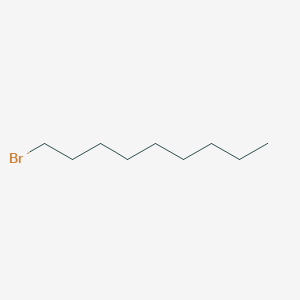
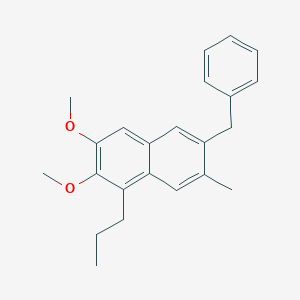
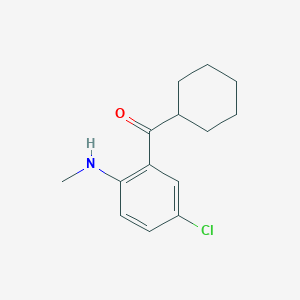

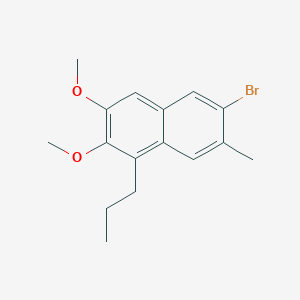
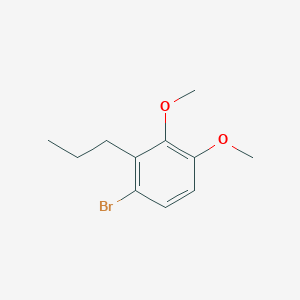

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
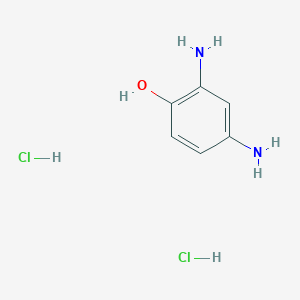
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)